Methimazole-d3

Übersicht

Beschreibung

Methimazol-d3 ist eine deuteriummarkierte Version von Methimazol, einem Antithyroidikum, das hauptsächlich zur Behandlung von Hyperthyreose bei Mensch und Tier eingesetzt wird . Methimazol selbst ist ein Thionamid-Antithyroidikum, das die Synthese von Schilddrüsenhormonen hemmt, indem es die Schilddrüsenperoxidase blockiert . Die deuteriummarkierte Version, Methimazol-d3, wird häufig in der wissenschaftlichen Forschung verwendet, um die Pharmakokinetik und metabolischen Wege von Methimazol zu untersuchen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Methimazol kann durch Reaktion von N-Methylimidazol mit N-Butyllithium und pulverisiertem Schwefel in einem organischen Lösungsmittel synthetisiert werden . Die Reaktionsbedingungen sind mild und das Verfahren ist einfach, was es für die industrielle Produktion geeignet macht. Das Herstellungsverfahren beinhaltet:

- Umsetzung von N-Methylimidazol mit N-Butyllithium.

- Zugabe von pulverisiertem Schwefel zur Reaktionsmischung.

- Durchführung der Reaktion in einem organischen Lösungsmittel, um Methimazol zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Methimazol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird optimiert, um die Ausbeute und Effizienz zu verbessern. Die Reaktionsbedingungen werden kontrolliert, um die Reinheit und Qualität des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Methimazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Methimazol kann oxidiert werden, um Disulfide zu bilden.

Reduktion: Es kann reduziert werden, um Thiole zu bilden.

Substitution: Methimazol kann Substitutionsreaktionen eingehen, insbesondere mit Halogenen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Iod.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie Chlor oder Brom unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Disulfide.

Reduktion: Thiole.

Substitution: Halogenierte Derivate von Methimazol.

Wissenschaftliche Forschungsanwendungen

Methimazol-d3 wird in der wissenschaftlichen Forschung für verschiedene Anwendungen eingesetzt:

Chemie: Wird als Tracer in Studien zur Synthese und zum Abbau von Methimazol verwendet.

Biologie: Hilft beim Verständnis der Stoffwechselwege und biologischen Wirkungen von Methimazol.

Medizin: Wird in pharmakokinetischen Studien eingesetzt, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Methimazol zu bestimmen.

Industrie: Wird bei der Entwicklung neuer Antithyroidika und in Qualitätskontrollprozessen eingesetzt

Wirkmechanismus

Methimazol-d3 entfaltet seine Wirkung, indem es die Schilddrüsenperoxidase hemmt, ein Enzym, das an der Synthese von Schilddrüsenhormonen beteiligt ist . Diese Hemmung verhindert die Oxidation von Iodid zu Iod, ein entscheidender Schritt bei der Produktion von Thyroxin (T4) und Trijodthyronin (T3). Durch die Blockierung dieses Schritts reduziert Methimazol den Spiegel zirkulierender Schilddrüsenhormone und lindert so die Hyperthyreose .

Analyse Chemischer Reaktionen

Types of Reactions

Methimazole undergoes various chemical reactions, including:

Oxidation: Methimazole can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: Methimazole can undergo substitution reactions, particularly with halogens.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Halogenated derivatives of methimazole.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The pharmacokinetics of methimazole-d3 allow for enhanced tracking and analysis in clinical studies. The deuterated compound can be used to study:

- Metabolism : Understanding how the drug is processed in the body compared to its non-deuterated counterpart.

- Bioavailability : Assessing how much of the drug reaches systemic circulation and its therapeutic effects.

- Safety Profile : Evaluating any differences in adverse reactions or efficacy due to the structural modification .

Graves' Disease Management

Recent studies have demonstrated the effectiveness of this compound in combination with vitamin D and selenium supplementation for managing Graves' disease. A clinical trial indicated that this combination therapy could significantly reduce thyroid-stimulating hormone levels and improve overall thyroid function compared to methimazole alone .

Research on Immune Modulation

This compound has been investigated for its potential immunomodulatory effects. Research indicates that it may influence regulatory T cells and natural killer cell frequencies, which are critical in autoimmune conditions like Graves' disease. This aspect highlights this compound's role beyond mere hormone suppression, suggesting a broader impact on the immune system .

Case Study 1: Combination Therapy Efficacy

A study involving 120 patients with high-titer thyrotropin receptor antibodies assessed the efficacy of methimazole combined with alfacalcidol (vitamin D). Results showed that patients receiving this combination had significantly lower daily dosages of methimazole after treatment compared to those on methimazole alone, indicating improved management of hyperthyroidism with reduced medication burden .

Case Study 2: Long-term Treatment Outcomes

A long-term observational study evaluated patients on methimazole therapy over 48 months, documenting adverse reactions and treatment efficacy. The findings suggested that continuous treatment with methimazole, including its deuterated form, maintained remission rates effectively while minimizing side effects .

Data Tables

| Study Focus | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Efficacy of Methimazole with Vitamin D | 120 | 24 weeks | Reduced TRAb levels; lower MMI dosage required |

| Immune Modulation Study | 60 | 6 months | Significant decrease in NK cell activity; increased Treg frequency |

| Long-term Efficacy Study | 100 | 48 months | High remission rates; minimal adverse effects reported |

Wirkmechanismus

Methimazole-d3 exerts its effects by inhibiting thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones . This inhibition prevents the oxidation of iodide to iodine, a crucial step in the production of thyroxine (T4) and triiodothyronine (T3). By blocking this step, methimazole reduces the levels of circulating thyroid hormones, thereby alleviating hyperthyroidism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Propylthiouracil: Ein weiteres Antithyroidikum, das die Schilddrüsenhormonsynthese hemmt, aber auch die Umwandlung von T4 zu T3 blockiert.

Carbimazol: Ein Prodrug, das im Körper zu Methimazol umgewandelt wird und ähnliche antithyreoide Wirkungen hat

Einzigartigkeit von Methimazol-d3

Methimazol-d3 ist aufgrund seiner Deuteriummarkierung einzigartig, was es besonders nützlich in Forschungsumgebungen macht. Die Deuteriumatome ersetzen Wasserstoffatome, wodurch eine präzisere Verfolgung und Analyse in pharmakokinetischen und metabolischen Studien möglich ist. Diese Markierung liefert Erkenntnisse über das Verhalten des Arzneimittels im Körper, die mit nicht-markiertem Methimazol nicht möglich sind .

Biologische Aktivität

Methimazole-d3 is a deuterated form of methimazole, an antithyroid medication primarily used to treat hyperthyroidism, particularly in patients with Graves' disease. This compound functions by inhibiting the synthesis of thyroid hormones, thus reducing their levels in the bloodstream. The biological activity of this compound is of significant interest due to its potential implications in both clinical and research settings.

Methimazole inhibits the enzyme thyroid peroxidase, which is crucial for the iodination of tyrosine residues on thyroglobulin, a precursor to thyroid hormones. By blocking this enzyme, this compound effectively reduces the production of thyroxine (T4) and triiodothyronine (T3). This action is vital for managing conditions characterized by excess thyroid hormones.

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of its non-deuterated counterpart, with rapid absorption and metabolism primarily occurring in the liver. Methimazole is extensively metabolized via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity. The deuteration may influence the metabolic stability and half-life of the compound, potentially enhancing its therapeutic efficacy and reducing side effects.

Efficacy in Hyperthyroidism Treatment

This compound has been studied for its role in treating hyperthyroidism. A randomized controlled trial demonstrated that patients receiving methimazole experienced significant reductions in serum free T4 levels compared to those on placebo. The addition of selenium and vitamin D to methimazole therapy was shown to enhance its efficacy, leading to more rapid control of hyperthyroidism symptoms (Table 1) .

Table 1: Clinical Outcomes of Methimazole Treatment

| Treatment Group | Free T4 Reduction (pg/ml) | NK Cell Percentage Change (%) | Quality of Life Improvement (ThyPRO Score) |

|---|---|---|---|

| Methimazole Monotherapy | -25.7 | -3.6 | -5.2 |

| Methimazole + Selenium & VitD | -36.5 | -10.3 | -14.6 |

Immunomodulatory Effects

Research indicates that methimazole may also exert immunomodulatory effects beyond its role as an antithyroid agent. In a study involving patients with Graves' disease, methimazole treatment was associated with changes in natural killer (NK) cell populations, suggesting a potential impact on immune function .

Case Studies

Several case studies have highlighted the effectiveness of this compound in managing hyperthyroidism:

- Case Study 1 : A 35-year-old female diagnosed with Graves' disease exhibited a significant reduction in T4 levels after 12 weeks of this compound treatment combined with selenium supplementation. The patient's quality of life improved markedly, as measured by ThyPRO scores.

- Case Study 2 : A cohort study involving 42 patients with newly diagnosed hyperthyroidism showed that those treated with this compound alongside vitamin D had a faster normalization of thyroid function tests compared to those receiving standard therapy alone .

Safety Profile

This compound is generally well-tolerated; however, it can cause side effects such as rash, agranulocytosis, and liver dysfunction. Monitoring liver function and complete blood counts during treatment is recommended to mitigate these risks .

Eigenschaften

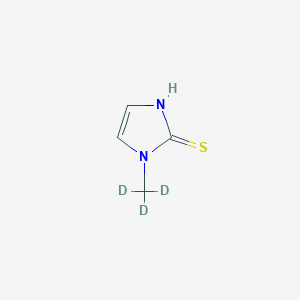

IUPAC Name |

3-(trideuteriomethyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRYVIKBURPHAH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160932-07-9 | |

| Record name | 3-(trideuteriomethyl)-1H-imidazole-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.